molecular formula C21H36 B7724548 Pentadecylbenzene CAS No. 68890-99-3

Pentadecylbenzene

Cat. No.: B7724548
CAS No.: 68890-99-3
M. Wt: 288.5 g/mol
InChI Key: JIRNEODMTPGRGV-UHFFFAOYSA-N
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Description

Pentadecylbenzene, with the molecular formula C21H36 and CAS Number 2131-18-2, is a solid aromatic hydrocarbon of significant interest in chemical research . It is characterized by a melting point of 22 °C and a boiling point of approximately 373 °C . A key research application of this compound is its use as a model compound in pyrolysis studies and kinetic reaction modeling . Its well-defined structure allows researchers to investigate the behavior of complex hydrocarbon systems, including the lumping of complex reaction pathways into simpler parallel chains to aid in the computational modeling of heavy oils . Historically, it has also been identified as a component in detergent alkylates and as a starting material for linear alkylsulfonates . From an environmental perspective, this compound is expected to be immobile in soil and has a high potential for adsorption to solids and sediment in aquatic environments . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecylbenzene
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InChI

InChI=1S/C21H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3
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InChI Key

JIRNEODMTPGRGV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C21H36
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DSSTOX Substance ID

DTXSID5051860
Record name Pentadecylbenzene
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Molecular Weight

288.5 g/mol
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Physical Description

mp = 22 deg C; [HSDB] Liquid; [MSDSonline], Solid
Record name Pentadecylbenzene
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Boiling Point

373 °C
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Density

0.8548 @ 20 °C
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Vapor Pressure

0.0000072 [mmHg], 7.2X10-6 mm Hg @ 25 °C
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CAS No.

2131-18-2, 68890-99-3
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Melting Point

22 °C
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Iii. Environmental Fate and Biodegradation Mechanisms of Pentadecylbenzene

Environmental Distribution and Mobility

The movement and partitioning of pentadecylbenzene (B1583746) in the environment are dictated by its physical and chemical properties, including its tendency to adsorb to solids, volatilize, and react in the atmosphere.

This compound exhibits a strong tendency to attach to solid particles and organic matter in soil and aquatic systems. This is quantified by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). The estimated log Koc for n-pentadecylbenzene is 6.5, which indicates that it is expected to be immobile in soil. nih.gov This high Koc value, derived from its high octanol-water partition coefficient (log Kow of 9.42), suggests that when released into water, this compound will predominantly adsorb to suspended solids and sediment. nih.gov This adsorption process significantly reduces its availability in the water column and limits its mobility in terrestrial environments. nih.gov

Table 1: Estimated Physicochemical Properties of this compound

Property Value Reference
Log Koc 6.5 nih.gov

The tendency of a chemical to move from water or moist soil into the air is described by its Henry's Law constant and vapor pressure. For n-pentadecylbenzene, the estimated Henry's Law constant is 0.79 atm-cu m/mole, suggesting that volatilization from water surfaces is an expected and important fate process. nih.gov However, this process is significantly hindered by the compound's strong adsorption to sediment and suspended solids. nih.gov

If adsorption is not taken into account, the estimated volatilization half-life from a model river is 5 hours, and from a model lake, it is 7 days. nih.gov When adsorption is considered, the estimated volatilization half-life from a model pond dramatically increases to 70 years. nih.gov

Based on its vapor pressure of 7.2 x 10⁻⁶ mm Hg at 25°C, n-pentadecylbenzene is not expected to significantly volatilize from dry soil surfaces. nih.gov

Table 2: Volatilization Data for this compound

Parameter Value Condition Reference
Henry's Law Constant 0.79 atm-cu m/mole Estimated nih.gov
Vapor Pressure 7.2 x 10⁻⁶ mm Hg 25 °C nih.gov
Volatilization Half-Life (Model River) 5 hours Adsorption neglected nih.gov
Volatilization Half-Life (Model Lake) 7 days Adsorption neglected nih.gov

Once in the atmosphere, this compound is expected to exist in both vapor and particulate phases due to its vapor pressure. nih.gov The primary degradation pathway for vapor-phase n-pentadecylbenzene is reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov The rate constant for this reaction is estimated to be 2.4 x 10⁻¹¹ cu cm/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 16 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov Particulate-phase n-pentadecylbenzene can be removed from the atmosphere through wet and dry deposition. nih.gov

Table 3: Atmospheric Fate of this compound

Parameter Value Reference
OH Radical Reaction Rate Constant 2.4 x 10⁻¹¹ cu cm/molecule-sec nih.gov

Volatilization from Water and Soil Surfaces

Biodegradation Pathways and Kinetics

Biodegradation is a key process in the ultimate removal of this compound from the environment. Studies on similar alkylbenzenes indicate they are readily biodegradable. nih.gov

In the presence of oxygen, microorganisms can break down this compound. The primary mechanism involves the oxidation of the long alkyl side chain.

The aerobic biodegradation of long-chain alkylbenzenes like this compound typically initiates with the oxidation of the terminal methyl group (the ω-carbon) of the alkyl chain. wikipedia.orgifpenergiesnouvelles.fr This initial step, known as ω-oxidation, is catalyzed by monooxygenase enzymes, such as those from the cytochrome P450 family. wikipedia.orgifpenergiesnouvelles.frmdpi.com This reaction introduces a hydroxyl group, converting the alkyl chain into a long-chain alcohol. wikipedia.orgifpenergiesnouvelles.fr

This alcohol is then further oxidized, first to an aldehyde and then to a carboxylic acid, by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. wikipedia.org The resulting molecule is a phenyl-substituted fatty acid. wikipedia.org

Following ω-oxidation, the newly formed carboxylic acid undergoes β-oxidation. wikipedia.orgaocs.orgnih.gov This is a stepwise process where the fatty acid chain is shortened by two carbon atoms in each cycle, releasing a molecule of acetyl-CoA. aocs.orgnih.gov This process repeats until the alkyl chain is completely degraded. nih.gov The acetyl-CoA can then enter the citric acid cycle to be used for energy and cell growth by the microorganism. slideshare.net

Aromatic Ring Cleavage and Mineralization

Anaerobic Biodegradation Mechanisms

In the absence of oxygen, the biodegradation of this compound proceeds through different metabolic pathways. Anaerobic degradation is a crucial process in environments such as sediments, groundwater, and contaminated sites where oxygen is limited.

Under anaerobic conditions, the initial enzymatic attack on this compound often involves the addition of fumarate (B1241708) to the alkyl side chain. This reaction is a key mechanism for activating the otherwise chemically stable alkylbenzene molecule. This process has been identified in the anaerobic degradation of a variety of aromatic hydrocarbons. researchgate.net The fumarate addition mechanism has been shown to be applicable to the alteration of hydrocarbons with up to C8 alkylation in monoaromatics. researchgate.net

Following the initial activation of the alkyl chain, the degradation process continues with the modification and eventual cleavage of the aromatic ring. In anaerobic pathways, hydrolytic reactions play a key role in opening the benzene (B151609) ring. acs.org This process differs from the oxidative ring cleavage that occurs under aerobic conditions.

The anaerobic biodegradation of this compound is significantly influenced by the availability of different electron acceptors. In various anoxic environments, microorganisms utilize alternative electron acceptors for respiration. The degradation of aromatic compounds has been observed under different redox conditions, including:

Nitrate-reducing conditions: Some bacteria can couple the oxidation of aromatic hydrocarbons to the reduction of nitrate (B79036). nih.gov

Sulfate-reducing conditions: In sulfate-rich environments, sulfate-reducing bacteria can play a significant role in the degradation of hydrocarbons. researchgate.net

Iron-reducing conditions: The reduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)) can also be linked to the oxidation of organic contaminants.

The specific microbial communities and enzymatic pathways involved can vary depending on the prevailing redox regime.

Hydrolytic Ring Cleavage

Factors Influencing Biodegradation Rates (e.g., Alkyl Chain Length, Sorption)

Several factors can influence the rate at which this compound is biodegraded in the environment. These include both the chemical properties of the molecule itself and the characteristics of the surrounding environmental matrix.

Alkyl Chain Length: The length of the alkyl side chain can affect the rate of biodegradation. While specific data for this compound is limited, studies on related linear alkylbenzenes suggest that chain length can influence degradation kinetics. who.int

Sorption: this compound, being a hydrophobic molecule, has a tendency to sorb to organic matter and soil particles. This sorption can reduce its bioavailability to microorganisms, thereby slowing down the rate of biodegradation. nih.gov The estimated high log Koc value for this compound suggests it is likely to be immobile in soil. nih.gov

The following table summarizes the key factors influencing the biodegradation of this compound.

FactorInfluence on Biodegradation
Oxygen Availability Determines whether aerobic or anaerobic pathways dominate.
Microbial Community The presence of specific degrading microorganisms is essential.
Redox Conditions In anaerobic environments, the type of electron acceptor (nitrate, sulfate (B86663), etc.) is crucial.
Alkyl Chain Length Can influence the rate of enzymatic attack.
Sorption Binding to soil and sediment can decrease bioavailability and degradation rates.

Environmental Impact and Monitoring Strategies

The environmental footprint of this compound is primarily linked to its production and widespread use as a chemical intermediate in the synthesis of detergents. nih.goviranpetroleum.co As a member of the linear alkylbenzene (LAB) family, it is a precursor to linear alkylbenzene sulfonates (LAS), which are major active ingredients in household and industrial cleaning products. iranpetroleum.comit.edu Consequently, its release into the environment typically occurs through various waste streams, particularly municipal wastewater discharges. nih.govmit.edu

Environmental Impact

This compound is considered a more environmentally favorable option compared to some other surfactant precursors due to its biodegradability. iranpetroleum.co However, understanding its behavior and persistence in various environmental compartments is crucial for a comprehensive assessment of its ecological impact. solubilityofthings.com

Once released into the environment, the distribution of this compound is governed by its physicochemical properties. With a very high octanol-water partition coefficient (estimated log Kow of 9.42) and low water solubility, it exhibits strong hydrophobic characteristics. nih.govsolubilityofthings.com This dictates its fate in soil and aquatic systems.

In Soil: this compound is expected to be immobile. Its high estimated log soil organic carbon-water partitioning coefficient (log Koc of 6.5) indicates strong adsorption to soil organic matter, limiting its movement and potential to leach into groundwater. nih.gov Volatilization from moist soil surfaces can occur, but this process is significantly slowed by its strong adsorption to soil particles. nih.gov

In Water: If released into water, this compound is predicted to adsorb extensively to suspended solids and sediment. nih.gov While volatilization from the water surface is a potential fate process, adsorption can reduce its rate. nih.gov Studies on similar alkylbenzenes have shown they are readily biodegradable in river water. nih.gov The bioconcentration of this compound in aquatic organisms is considered moderate, based on an estimated bioconcentration factor (BCF) analogous to that of dodecylbenzene (B1670861). nih.gov

In Air: In the atmosphere, this compound is expected to exist in both vapor and particulate phases. nih.gov The vapor-phase component is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 16 hours. nih.gov The portion adsorbed to particulate matter is removed from the atmosphere through wet and dry deposition. nih.gov

While generally considered less toxic than other surfactants, the potential for harm from alkylbenzenes upon ingestion, inhalation, or skin contact necessitates proper environmental risk assessment. iranpetroleum.coontosight.ai

Environmental Fate Parameters of this compound

Parameter Value Environmental Compartment/Process Reference
Log K_ow (estimated) 9.42 Partitioning between octanol (B41247) and water nih.gov
Log K_oc (estimated) 6.5 Soil/sediment adsorption nih.gov
BCF (estimated) 35 Bioconcentration in aquatic organisms nih.gov
Atmospheric Half-life (estimated) 16 hours Degradation by hydroxyl radicals nih.gov
Volatilization Half-life (model river) 5 hours Air-water exchange (adsorption neglected) nih.gov

Monitoring Strategies

Effective monitoring strategies are essential for determining the concentrations of this compound in the environment and assessing the efficacy of wastewater treatment processes. epa.gov The detection and quantification of this compound and other linear alkylbenzenes in environmental matrices like water, soil, and air rely on sophisticated analytical techniques. nih.gov

The gold standard for analyzing semi-volatile organic compounds such as this compound is gas chromatography (GC) coupled with mass spectrometry (MS). gdscorp.comdiva-portal.org This combination allows for the separation of complex mixtures and provides positive identification based on the compound's unique mass spectrum. nih.gov

The typical workflow for environmental monitoring involves:

Sample Collection: Grab samples of water, soil, or air are collected from the area of interest. epa.gov Air samples may be collected in specialized canisters or on adsorbent materials. nih.govnih.gov

Sample Preparation/Extraction: For water and soil samples, this compound is extracted using liquid-liquid extraction or solid-phase extraction (SPE) with an organic solvent. epa.govdiva-portal.org For air samples collected on adsorbents, thermal desorption is used to release the compound. nih.gov In some analytical procedures, this compound itself is used as a quantitation or internal standard to ensure accuracy. mit.eduepa.gov

Analysis: The prepared extract is then injected into a GC-MS system for separation, identification, and quantification. gdscorp.com High-resolution capillary columns are often used to achieve the best possible separation of individual compounds. epa.gov

Environmental monitoring programs, such as screening studies of wastewater treatment plant effluent, rivers, and sediments, provide valuable data on the occurrence and concentration of pollutants like this compound and its derivatives. who.intmiljodirektoratet.no These studies help to assess the environmental impact of industrial and consumer products and inform regulatory decisions. epa.gov

Analytical Methods for Environmental Monitoring

Sample Matrix Preparation Method Analytical Method Detection Principle Reference
Water Liquid-liquid extraction, Solid-phase extraction GC-MS Separation by chromatography, identification by mass epa.govdiva-portal.orgepa.gov
Soil/Sediment Solvent extraction GC-MS Separation by chromatography, identification by mass nih.govnih.gov

Iv. Advanced Analytical and Spectroscopic Characterization of Pentadecylbenzene

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of Pentadecylbenzene (B1583746), offering a non-destructive means to probe its molecular architecture.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups within the this compound molecule. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of its aromatic ring and long alkyl chain. nist.govnist.gov Data from the National Institute of Standards and Technology (NIST) provides a reference gas-phase IR spectrum for this compound. nist.gov While specific peak assignments for this compound are not detailed in the provided results, general characteristic absorbances for alkylbenzenes include C-H stretching vibrations of the alkyl chain and the aromatic ring, as well as aromatic C=C stretching and bending vibrations. For instance, a study on a related bisphenol, 4-(4-hydroxyphenoxy)-3-pentadecylphenol, identified a broad absorption band at 3325 cm⁻¹ for the phenolic -OH group and an absorption at 1204 cm⁻¹ for Ar-O-Ar stretching. researchgate.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for both identifying and quantifying this compound. nist.govnih.gov The mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint. nist.gov The molecular ion (M+) peak for this compound (C₂₁H₃₆) is expected at a mass-to-charge ratio (m/z) of approximately 288.51. nist.govnih.gov

GC-MS analysis has been used to identify this compound in various complex mixtures, such as in manufactured articles and natural product extracts. nih.govresearchgate.netresearchgate.net In a study of manufactured articles, this compound was identified using an Agilent gas chromatograph-mass spectrometer. researchgate.net Another study identified this compound in extracts of Cyrtocarpa procera Kunth using GC-MS. nih.govresearchgate.net Furthermore, pyrolysis/GC-MS with online methylation has been employed to detect derivatives of this compound, such as 1,2-dimethoxy-3-pentadecylbenzene, in the analysis of traditional adhesives. e-jcs.org

A specific GC-MS analysis using a FINNIGAN-MAT 4500 instrument in Chemical Ionization-B (CI-B) mode showed the following top five peaks for this compound. nih.gov

Spectra IDIonization ModeTop 5 Peaks (m/z) and Relative Intensity
30012CI-B, positive289.0 (99.99), 287.0 (72.82), 317.0 (19.08), 290.0 (18.26), 288.0 (14.98)

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of this compound. nih.govscielo.org.coresearchgate.net The ¹³C NMR spectrum is particularly useful for distinguishing between the different carbon environments in the molecule, including the carbons of the aromatic ring and the various carbons along the pentadecyl chain.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its subsequent quantification. Gas chromatography (GC) is a commonly employed method, often utilizing a capillary column for high-resolution separation. epa.gov In one documented method, a 30 m x 0.22 mm i.d. SE-30 glass capillary column was used for the analysis of industrial effluent, with this compound added as an internal standard for semiquantitative analysis. epa.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power compared to conventional GC and has been applied to the analysis of crude oils, where n-alkylbenzenes, including this compound, are identified. researchgate.net This advanced technique allows for group-type separation, resolving complex co-eluting compounds. researchgate.net Additionally, liquid chromatography has been used in the fractionation of extracts containing this compound and its derivatives. scribd.com

Advanced Methods for Thermophysical Property Measurement

The determination of thermophysical properties, such as density and speed of sound, is crucial for understanding the behavior of this compound under different temperature and pressure conditions, which is important for its application in various industrial processes. acs.org

Speed of Sound and Density Measurements

Detailed studies have been conducted to measure the speed of sound and density of liquid this compound as a function of temperature and pressure. acs.orgacs.org One such study performed speed of sound measurements at pressures up to 150 MPa and temperatures ranging from 293 K to 383 K using a pulse technique operating at 3 MHz. acs.orgacs.org Additional density measurements were carried out up to 60 MPa in the same temperature range. acs.orgacs.org From these experimental data, the density can be evaluated up to 150 MPa, and other properties like isentropic compressibility can be determined. acs.orgacs.org The accuracy of the speed of sound data has been estimated to be 0.1%. acs.org

The following tables summarize some of the experimental data for the speed of sound and density of this compound at various temperatures and pressures. acs.org

Speed of Sound in Liquid this compound (m/s) acs.org

Temperature (K)0.1 MPa30 MPa60 MPa90 MPa120 MPa150 MPa
293.151435.51569.21681.51781.11871.71954.9
313.151362.41496.81612.91716.21809.91895.8
333.151290.81426.81545.91652.11748.41836.4
353.151221.01358.51480.91590.21688.91778.6
373.151153.21292.01418.11531.01633.21726.0
383.151120.11260.51388.91503.91607.81702.1

**Density of Liquid this compound ( kg/m ³) ** acs.org

Temperature (K)0.1013 MPa10 MPa20 MPa30 MPa40 MPa50 MPa60 MPa
293.15855.9861.6867.0872.2877.1881.8886.3
313.15842.1848.1853.8859.2864.4869.3874.0
333.15828.3834.7840.6846.3851.6856.7861.6
353.15814.6821.3827.6833.4839.0844.3849.4
373.15800.8807.9814.4820.5826.3831.9837.2
383.15793.9801.3808.0814.2820.2825.9831.4

The NIST TRC Thermodynamic Tables also contain data on the density of this compound for the real fluid at selected temperatures and pressures. nist.gov

Compressibility and Heat Capacity Determinations

The volumetric and thermodynamic properties of this compound have been the subject of detailed investigation, providing crucial data for engineering applications, particularly in the petroleum industry. Studies have focused on determining its density, speed of sound, and compressibility under various pressures and temperatures.

Research has been conducted to measure the speed of sound in liquid this compound at pressures up to 150 MPa and across a temperature range of (293 to 383) K. researchgate.net These acoustic measurements, coupled with density measurements performed at pressures up to 60 MPa, have enabled the evaluation of density up to 150 MPa. researchgate.net From these comprehensive datasets, both the isentropic and isothermal compressibilities have been determined over the same pressure and temperature ranges. researchgate.net The experimental data for density and compressibility are often fitted to a Tait-like equation, which provides a reliable model for these properties as a function of temperature and pressure. researchgate.netacs.org

The ideal gas heat capacity (Cp,gas) for this compound is also a recognized chemical property. chemeo.com While extensive data on the heat capacity of the real fluid over wide pressure and temperature ranges are less commonly reported in single studies, thermodynamic tables compiling such data have been developed. nist.gov These tables may include values for adiabatic compressibility as well. nist.gov

Below is an interactive table summarizing the scope of experimental data available for the compressibility of this compound.

PropertyTemperature Range (K)Pressure Range (MPa)
Speed of Sound293 - 383up to 150
Density (for compressibility calculation)293 - 383up to 150
Isentropic Compressibility293 - 383up to 150
Isothermal Compressibility293 - 383up to 150

This table is based on findings from studies on the physical properties of alkylbenzenes. researchgate.net

Phase Equilibria Studies (e.g., with Supercritical Fluids)

The phase behavior of this compound in the presence of supercritical fluids is of significant interest for processes such as supercritical fluid extraction. scribd.com Experimental studies have specifically investigated the phase equilibria of binary mixtures of this compound and carbon dioxide (CO₂), a common supercritical solvent.

A key study detailed the liquid-liquid-vapor (LLV) loci for the CO₂ + n-pentadecylbenzene system. acs.orgresearchgate.netresearchgate.net In these experiments, the composition and molar volume of each of the two liquid phases were determined along with the corresponding pressure and temperature. researchgate.netresearchgate.net This three-phase equilibrium is a critical aspect of the system's behavior at high pressures.

Furthermore, the solid-liquid-vapor (SLV) locus for the binary system of CO₂ and n-pentadecylbenzene was also experimentally characterized. researchgate.net For this equilibrium, the composition and molar volume of the liquid phase were reported at various pressures and temperatures along the locus. researchgate.net These studies provide fundamental data on the complex phase behavior of this compound when mixed with a supercritical fluid. acs.orgresearchgate.netresearchgate.net

The table below presents key experimental data from the phase equilibria study of the CO₂ + n-pentadecylbenzene system.

Equilibrium TypeMeasured Parameters
Liquid-Liquid-Vapor (LLV)Pressure, Temperature, Composition of Liquid Phases, Molar Volume of Liquid Phases
Solid-Liquid-Vapor (SLV)Pressure, Temperature, Composition of Liquid Phase, Molar Volume of Liquid Phase

This table summarizes the experimental data reported by Fall and Luks (1985). researchgate.netresearchgate.net

V. Theoretical and Computational Studies of Pentadecylbenzene

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and geometric structures of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for these investigations.

The electronic structure of a molecule governs its chemical reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity.

For molecules containing a pentadecyl group, such as certain aromatic polyamides and poly(imide-ether)s, DFT calculations using the B3LYP method with a 6-31G(d) basis set have been performed. In one study of a poly(imide-ether) containing an N,N-dimethyl amino group, the HOMO was found to be localized on the N,N-dimethyl aniline (B41778) moiety, with calculated HOMO and LUMO energy values of -5.48 eV and -3.02 eV, respectively. researchgate.net The resulting HOMO-LUMO gap of 2.46 eV suggests a relatively soft molecule, prone to chemical reactions. researchgate.net For a fluorene-based polymer with a (3-pentadecyl phenol) side chain, DFT calculations (B3LYP/3-21g) yielded HOMO/LUMO energies of –5.28 eV and –1.45 eV, respectively, corresponding to a larger energy gap of 3.82 eV. expresspolymlett.com

While direct DFT calculations for pentadecylbenzene (B1583746) itself are not extensively published in the reviewed literature, these studies on related complex molecules demonstrate the methodology. Such calculations can predict regions of high electron density susceptible to electrophilic attack and regions of low electron density prone to nucleophilic attack. For instance, the benzene (B151609) ring is the primary site for electrophilic substitution reactions. The long alkyl chain, while generally unreactive, can influence the electronic properties of the ring through inductive effects. Furthermore, computational models are used to predict the reactivity and degradation pathways of alkylbenzenes, such as the pyrolysis of n-pentadecylbenzene or its atmospheric degradation via reactions with hydroxyl radicals. acs.orgnih.gov

The long, flexible pentadecyl chain of this compound can adopt a vast number of different spatial arrangements, or conformations. Computational methods are essential for identifying the most stable conformers and understanding the energy barriers between them.

Conformational analysis of long-chain n-alkylbenzenes has been performed using methods like the Merck Molecular Force Field (MMFF) for initial searches, followed by higher-level DFT optimizations (e.g., B3LYP-D3BJ/def2TZVP). rsc.org For alkyl chains, the most stable arrangement is typically the all-trans (anti) conformation, where the carbon atoms form a planar zigzag structure. rsc.org Deviations from this, known as gauche conformations, introduce bends in the chain and are generally higher in energy.

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in various environments. These simulations are invaluable for studying processes like self-assembly and interactions in solution.

This compound is an amphiphilic molecule, possessing a hydrophobic alkyl tail and a less hydrophobic (or lipophilic) benzene head. This structure is a simplified model for more complex surfactant molecules like linear alkylbenzene sulfonates (LAS). MD simulations are widely used to study the behavior of such molecules at interfaces, for example, between oil and water or air and water. researchgate.netnih.gov

Simulations of LAS molecules, which are derivatives of alkylbenzenes, at an oil/water interface show that they spontaneously arrange themselves with their hydrophobic tails embedded in the oil phase and their polar head groups in the water phase. doi.org This alignment reduces the interfacial tension. The aggregation behavior is influenced by factors like the presence of salts; for instance, Ca²⁺ ions can enhance the aggregation of surfactant molecules through strong electrostatic interactions with the headgroups. doi.org

While this compound itself lacks a strongly hydrophilic head group to form stable micelles in water, its derivatives do. Moreover, in non-polar solvents or as part of larger systems, its amphiphilic nature drives self-assembly. Coarse-grained MD simulations, where groups of atoms are represented as single particles to allow for longer simulation times, are particularly powerful for studying large-scale self-assembly phenomena. dntb.gov.ua Studies on related molecules, such as derivatives of 1-(allyloxy)-3-pentadecylbenzene, show the formation of complex amphiphilic structures. mdpi.com These simulations provide insight into how molecular architecture dictates the formation of micelles, bilayers, and other aggregates.

MD simulations can elucidate the specific interactions of this compound within a solution, revealing how it influences the structure and properties of the surrounding medium.

One study investigated the effect of adding this compound to solutions of an ABA amphiphilic triblock copolymer. The simulations showed that the hydrophobic pentadecyl chains insert themselves into the core of the copolymer aggregates. This insertion leads to an increase in the size of the aggregate core, which in turn drives morphological transitions from rods to vesicles. The study highlighted that the hydrophobic interactions of the pentadecyl chain were the dominant factor in this process.

In another context, MD simulations are used to understand the diffusion and adsorption of alkylbenzene derivatives on surfaces. For example, simulations of sodium hexadecyl benzene sulfonate on an anthracite surface revealed that the specific isomer (position of the benzene ring on the alkyl chain) significantly affects the adsorption strength and how the molecule orients itself on the surface. mdpi.com Such studies are relevant for applications like enhanced oil recovery and flotation. Similarly, MD simulations can be used to probe binding sites on proteins, where small molecules like benzene are used to map hydrophobic pockets. nih.gov

Interfacial Properties and Self-Assembly (e.g., Micelle Formation)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Structure-Property Relationship (QS2PR) Modeling

QSPR and the related QS2PR methods are computational techniques that correlate the structural features of molecules (represented by numerical "descriptors") with their physicochemical properties. nih.gov These models, once developed, can rapidly predict properties for new or unmeasured compounds, saving significant experimental effort.

This compound has been included as a compound in the development and testing of various QSPR and QS2PR models for predicting a range of thermophysical properties of hydrocarbons. byu.edu These methods rely on identifying a set of structurally similar compounds with known properties to build a targeted predictive model.

For example, QS2PR methods have been successfully used to predict the melting point of this compound. One study reported a predicted melting point of 295.50 K, which is very close to the experimental value of 295.15 K. These models use molecular descriptors calculated from the molecular structure to establish a predictive relationship.

This compound pyrolysis has also been used as an illustrative example in the development of strategies for automated reaction mechanism generation, which can be coupled with QSPR approaches to model complex chemical kinetics. researchgate.net QSPR models have also been developed to predict properties like the normal boiling point and standard enthalpy of formation for large sets of organic compounds that include long-chain alkylbenzenes. nih.gov

Below is a table summarizing some properties of n-alkylbenzenes from QSPR/QS2PR studies.

CompoundPropertyExperimental Value (K)Predicted Value (K)Reference
n-PentadecylbenzeneMelting Point295.15295.5011 nih.gov
n-HexadecylbenzeneMelting Point300.15300.0996 nih.gov
n-HeptadecylbenzeneMelting Point305.15304.6982 nih.gov
n-OctadecylbenzeneMelting Point309.00309.2968 nih.gov

Reaction Mechanism Modeling and Kinetic Simulations

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound, particularly under thermal stress. Reaction mechanism modeling and kinetic simulations are employed to predict reaction pathways, product distributions, and reaction rates, offering insights that can be difficult to obtain through experimental methods alone. researchgate.net These models are crucial for understanding the pyrolysis of long-chain alkylbenzenes, which serve as important model compounds for the heavier fractions of crude oil, such as asphaltenes. umich.edumdpi.com

Detailed Research Findings

Research into the pyrolysis of n-pentadecylbenzene (PDB) has shown that it proceeds through a free-radical chain mechanism. researchgate.netumich.edu Computational models have been developed to simulate this process, providing a quantitative understanding of the underlying chemistry. umich.edu

Free-Radical Pyrolysis Mechanism: The thermal decomposition of this compound involves numerous elementary steps that can be categorized as initiation, propagation, and termination. researchgate.net

Initiation: The process begins with the homolytic dissociation of the weakest Carbon-Carbon bond in the pentadecyl chain to form two free radicals. umich.edu

Propagation: The reaction is sustained by a series of chain-carrying steps. These are primarily hydrogen abstraction reactions, where a radical removes a hydrogen atom from a neutral PDB molecule, and subsequent β-scission reactions, where the newly formed large radical breaks apart. researchgate.netumich.edu

Termination: The chain reactions conclude when two radicals combine in a recombination step. umich.edu

Lumped Kinetic Modeling: The full reaction network for PDB pyrolysis is extensive, involving as many as 99 species and 200 elementary reactions in some simulations. umich.edu To simplify this complexity for practical modeling, the reaction pathways are often "lumped" into a few parallel chains based on the kinetics of key steps. umich.eduacs.org The pyrolysis of PDB can be effectively modeled as three primary parallel chains. umich.eduumich.edu

These three lumps arise from the distinct reactivities of different positions on the alkyl chain. umich.edu Specifically:

Hydrogen abstraction from the α-position (the carbon atom attached to the benzene ring) leads to a resonance-stabilized secondary benzylic radical. umich.edu This pathway is kinetically favored for hydrogen abstraction. umich.edu

β-scission of the γ-PDB radical (the radical with the unpaired electron on the third carbon from the ring) is particularly facile because it produces a resonance-stabilized primary benzyl (B1604629) radical. umich.edu

Reactions at other positions on the alkyl chain have similar kinetics to each other and are grouped into a third lump that forms various minor products. umich.edu

The table below summarizes the major lumped reaction pathways and their corresponding products as identified through modeling and experimental validation. umich.eduumich.edu

Reaction Pathway Key Intermediate Radical Major Products Description
Pathway 1 γ-Pentadecylbenzene RadicalToluene + 1-TetradeceneThis pathway involves a facile β-scission step that yields a highly stable benzyl radical, which is a precursor to toluene. umich.edu
Pathway 2 α-Pentadecylbenzene RadicalStyrene + n-TridecaneThis pathway is initiated by the fastest hydrogen abstraction step at the benzylic (α) position. umich.edu
Pathway 3 Other Secondary Alkyl RadicalsMinor Products (e.g., other alkylbenzenes, n-alkanes)This lump includes various hydrogen abstraction and β-scission reactions along the rest of the alkyl chain. umich.eduumich.edu

Kinetic Simulations: Kinetic simulations are performed using specialized software, such as Acuchem, which solves the system of differential equations governing the concentrations of all species in the detailed reaction mechanism. umich.edu These simulations can quantitatively predict the temporal evolution of product yields. umich.edu For instance, models have successfully correlated the experimental data from the individual pyrolysis of PDB. umich.edu

Furthermore, simulations have been used to explore the interactions between PDB and other compounds. Modeling the pyrolysis of a binary mixture of PDB and n-tridecylcyclohexane (TDC) revealed that the decomposition rate of PDB was accelerated by 36% in the presence of an equal concentration of TDC. umich.edu This acceleration is explained by the influence of concentration on the relative kinetics of bimolecular (chain transfer) and unimolecular propagation steps. umich.edu

Molecular Dynamics Simulations: More advanced computational methods, such as ReaxFF molecular dynamics, have been used to simulate the cracking of this compound at an atomistic level. researchgate.net These simulations model complex systems, including multicomponent mixtures representative of vacuum gasoil, and can incorporate the effects of catalysts. researchgate.net In one study, the cracking of a system containing 24 this compound molecules, along with other hydrocarbons and a Nickel nanocluster, was modeled at 2000 K. researchgate.net This approach helps to determine all possible destruction routes for the initial hydrocarbons and calculate key parameters like enthalpies of adsorption and activation energies for dehydrogenation on the catalyst surface. researchgate.net

Vi. Applications and Materials Science Research Involving Pentadecylbenzene

Precursors in Surfactant Synthesis

The amphiphilic potential of the pentadecylbenzene (B1583746) structure makes it a valuable precursor for synthesizing surface-active agents. Its long hydrophobic chain is a key feature for reducing surface tension at interfaces.

Linear Alkylbenzene Sulfonates (LABS)

This compound is a component of linear alkylbenzenes (LABs), which are the primary feedstocks for producing linear alkylbenzene sulfonates (LAS) nih.govwikipedia.org. LAS are a major class of anionic surfactants used globally in detergents and cleaning products wikipedia.org. The synthesis involves the sulfonation of the benzene (B151609) ring of LABs like this compound, followed by neutralization to create the sulfonate salt. This process yields an amphiphilic molecule where the long pentadecyl chain acts as the hydrophobic tail and the sulfonate group serves as the hydrophilic head ontosight.ai. The length of the alkyl chain is a critical factor in the performance of the resulting surfactant, influencing properties such as detergency and solubility.

Novel Bio-based Surfactants from Derivatives (e.g., Cardanol (B1251761), Anacardic Acid)

In the quest for sustainable materials, researchers have turned to renewable resources like cashew nutshell liquid (CNSL) to synthesize novel surfactants mdpi.comencyclopedia.pubdntb.gov.ua. CNSL contains phenolic lipids such as cardanol and anacardic acid, which feature a long alkyl or alkenyl chain (often C15) attached to a phenol (B47542) ring, making them structural analogues of this compound researchgate.netencyclopedia.pub.

These bio-based phenols have been transformed into various types of surfactants—anionic, nonionic, cationic, and zwitterionic—through chemical modifications mdpi.comnih.govrsc.org. For example, anionic surfactants have been created by sulfonating the aromatic ring of cardanol or by carboxymethylating the phenolic hydroxyl group mdpi.comencyclopedia.pubrsc.org. Nonionic surfactants have been synthesized by reacting cardanol with ethylene (B1197577) oxide rsc.orggoogle.com. The inherent C15 side chain from these natural sources is fundamental to the surface-active properties of the resulting bio-based surfactants researchgate.net.

Amphiphilic Properties and Micellar Behavior in Formulations

The dual hydrophobic-hydrophilic character of this compound derivatives drives their self-assembly into spherical structures called micelles in solutions, a process central to their function as detergents and emulsifiers solubilityofthings.com. A key characteristic is the critical micelle concentration (CMC), which is the concentration at which micelle formation begins. Studies on linear alkylbenzene sulfonates show that the CMC is significantly influenced by factors such as the alkyl chain length and the presence of electrolytes mdpi.comnih.gov. For instance, adding calcium chloride (CaCl2) has been shown to lower the CMC of sodium linear alkylbenzene sulfonate solutions mdpi.comnih.gov. The long pentadecyl chain generally leads to a lower CMC, enhancing surfactant efficiency at lower concentrations tandfonline.comtandfonline.com. Research on surfactants derived from 1-ethoxy(3-pentadecyl)benzene has also highlighted that the inclusion of a benzene ring can significantly decrease the CMC compared to other cationic surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB) researchgate.net.

Below is a table showing the Critical Micelle Concentration (CMC) for a commercial linear alkylbenzene sulfonate (NaLAS) in the presence of varying concentrations of calcium ions.

Calcium Ion Concentration (g/L)NaLAS CMC (mg/L)NaLAS CMC (mmol/L)
06682.0
0.023000.9
0.042000.6
0.061500.4
0.081100.3
0.10900.3
Data sourced from studies on NaLAS micelle formation. mdpi.comresearchgate.net

Polymer Science and Nanotechnology

The introduction of long alkyl chains into rigid polymer structures is a key strategy for modifying material properties, and this compound derivatives have been instrumental in this area.

Synthesis of Functional Aromatic Polyamides and Polyimides with Pendant Alkyl Chains

Aromatic polyamides and polyimides are high-performance polymers known for their thermal stability and mechanical strength. However, their rigid structures often lead to poor solubility, making them difficult to process ncl.res.in. A successful strategy to overcome this limitation is to attach long, flexible alkyl chains, such as the pentadecyl group, pendant to the polymer backbone researchgate.netresearchgate.net.

Researchers have synthesized novel monomers, such as 4-pentadecylbenzene-1,3-diamine, from precursors like 3-pentadecylphenol (B1217947) (derived from cardanol) researchgate.net. These monomers have been used to create a series of soluble polyamides and polyimides researchgate.netmdpi.com. The pendant pentadecyl chains disrupt the close packing of the rigid polymer backbones, which enhances their solubility in organic solvents like N,N-dimethylacetamide (DMAc) and lowers their glass transition temperatures (Tg), without significantly sacrificing their high thermal stability researchgate.netncl.res.in. This "internal plasticization" allows for the casting of strong, flexible films from solution, opening up applications in microelectronics and advanced materials ncl.res.inresearchgate.netresearchgate.net. Studies have shown that polyimides with longer alkyl side chains exhibit lower glass transition temperatures and increased hydrophobicity researchgate.nettandfonline.comtandfonline.com.

The table below presents property data for a series of polyimides synthesized from 4-pentadecylbenzene-1,3-diamine and various aromatic dianhydrides, illustrating the impact of the pendant pentadecyl chain.

Dianhydride UsedInherent Viscosity (dL/g)Glass Transition Temp. (T_g) (°C)10% Weight Loss Temp. (T_10) (°C)
BPDA0.67206480
BTDA0.33196470
ODPA0.49180475
6-FDA0.52158475
Data sourced from research on polyimides containing pendant pentadecyl chains. researchgate.net
Dianhydride Acronyms: BPDA (3,3′,4,4′-biphenyltetracarboxylic dianhydride), BTDA (3,3′,4,4′-benzophenonetetracarboxylic dianhydride), ODPA (4,4′-oxydiphthalic anhydride), 6-FDA (4,4′-(hexafluoroisopropylidene)diphthalic anhydride).

Impact of Long-Chain Alkyl Groups on Polymer Properties (e.g., Solubility, Thermal Stability)

The incorporation of long-chain alkyl groups, such as the pentadecyl group in this compound, into polymer structures can significantly modify their material properties. These modifications are of great interest in materials science for tailoring polymers for specific applications. The primary effects of these long alkyl chains are on the polymer's solubility and thermal stability.

Long-chain alkyl groups generally increase the solubility of polymers in organic solvents. researchgate.net This is attributed to the increase in the free volume and the disruption of intermolecular chain packing, which reduces the cohesive energy density of the polymer. For instance, introducing long alkyl side chains into otherwise rigid polymer backbones, like those of polyimides, can render them soluble in common organic solvents, which is crucial for their processability into films and coatings. researchgate.net The non-polar nature of alkyl groups enhances solubility in non-polar solvents. numberanalytics.com

Table 1: Influence of Long-Chain Alkyl Groups on Polymer Properties

Property Effect of Long-Chain Alkyl Group Introduction Rationale
Solubility Generally increases, especially in non-polar organic solvents. researchgate.netnumberanalytics.com Disrupts polymer chain packing, increasing free volume and compatibility with solvents. researchgate.netmdpi.com
Glass Transition Temperature (Tg) Generally decreases. mdpi.comnih.gov Increases chain flexibility and segmental motion. mdpi.com
Thermal Decomposition Temperature Can be multi-staged; initial decomposition of the alkyl chain at lower temperatures, followed by backbone degradation at higher temperatures. mdpi.com The C-C bonds in the alkyl chain are weaker than the bonds in many aromatic polymer backbones. mdpi.com
Mechanical Strength May decrease. nih.gov The "soft" alkyl chains can disrupt the "hard" segments of the polymer backbone, reducing overall strength.
Flexibility/Elongation at Break Can increase. nih.gov The flexible nature of the alkyl chains imparts elastomeric properties to the polymer. nih.gov

Graphene Derivative Synthesis from Asphaltenes and Related Heavy Hydrocarbons

Asphaltenes, which are complex heavy hydrocarbons found in crude oil, share structural similarities with this compound, featuring aromatic cores and alkyl side chains. Research has demonstrated that asphaltenes can serve as precursors for the synthesis of graphene derivatives through thermal treatment. google.comrsc.org This process offers a potential "top-down" method for producing valuable carbon nanomaterials from low-cost, abundant sources.

The synthesis typically involves the carbonization of asphaltenes in an inert atmosphere at high temperatures, ranging from 400 to 950°C. google.comrsc.org During this process, several key transformations occur. The long alkyl side chains are eliminated from the aromatic core through thermal cracking reactions. rsc.orgrsc.org Simultaneously, the stacked aromatic sheets that form the core of the asphaltene molecules undergo thermal exfoliation, which reduces the number of layers in the stack. rsc.orgrsc.org Furthermore, secondary reactions in the aromatic core can lead to an expansion of the aromatic sheet diameter. rsc.orgrsc.org The final product consists of few-layer graphene-like nanosheets that may contain randomly distributed heteroatoms (like sulfur and nitrogen) derived from the original asphaltene composition. rsc.orgrsc.org

The properties of the resulting graphene derivatives are influenced by the carbonization temperature. Higher temperatures generally lead to materials with more ordered graphitic structures. rsc.org The pyrolysis of model compounds like n-pentadecylbenzene helps in understanding the fundamental reaction pathways involved in the thermal cracking of the alkyl side chains from the aromatic core, which is a critical step in this synthesis process. acs.org

Table 2: Effect of Carbonization Temperature on Graphene Derivative Synthesis from Asphaltenes

Parameter Effect of Increasing Carbonization Temperature (400-950°C) Key Transformation Process
Alkyl Side Chains Elimination increases. rsc.orgrsc.org Thermal Cracking
Number of Aromatic Layers per Stack (n) Decreases. rsc.orgrsc.org Thermal Exfoliation
Aromatic Sheet Diameter (La) Increases. rsc.orgrsc.org Secondary Reactions/Aromatization
Interlayer Spacing (dm) Remains relatively constant (~3.6 Å). rsc.org N/A
Defect Density (LD) Can be associated with the presence of heteroatoms. rsc.org Incorporation of Heteroatoms

Bioactive Compounds and Pharmacophores

This compound itself has been noted in phytochemical studies and evaluated in silico for its potential as a bioactive compound. For example, it was one of the compounds from Azadirachta indica (neem) analyzed for its potential to interact with the androgen receptor, a target in prostate cancer treatment. researchgate.netjbt.com.ng

More significantly, the this compound scaffold is a key structural feature in a class of naturally occurring phenolic lipids known as alkylresorcinols. These compounds, such as 5-pentadecylresorcinol, are characterized by a dihydroxyphenol (resorcinol) ring with a long alkyl chain. The amphiphilic nature of these molecules, with a hydrophilic resorcinol (B1680541) head and a hydrophobic pentadecyl tail, is central to their biological activity. vulcanchem.com

Derivatives of this compound are recognized as important pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. For instance, Corticiolic acid (2,4-dihydroxy-6-pentadecylbenzoic acid) is a bioactive scaffold found in fungi and plants that exhibits selective inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic therapies. nih.govresearchgate.net The synthesis of these complex molecules often involves building upon a this compound-type structure. nih.gov Research into related compounds like 6-[(8Z)-8-pentadecenyl]salicylic acid and its derivatives has shown antimicrobial and tyrosinase inhibitory activities. researchgate.net The long alkyl chain is crucial for these activities, including antioxidant properties, where it is believed to stabilize the radical formed during oxidation. nih.gov

Table 3: Bioactive Derivatives of this compound and Their Activities

Compound/Derivative Class Example(s) Source/Origin Reported Bioactivity/Application
Alkylphenols 3-Pentadecylphenol (Cardanol) Cashew Nut Shell Liquid Antioxidant, basis for synthesis of other compounds. nih.gov
Alkylresorcinols 5-Pentadecylresorcinol, 4-Pentadecylresorcinol Cereal Grains, Synthetic Antimicrobial, antioxidant, cytotoxic, enzyme inhibition. vulcanchem.comontosight.ai
Alkylsalicylic Acids 6-[(8Z)-8-pentadecenyl]salicylic acid Cashew Nut Shell Liquid Antimicrobial, tyrosinase inhibition. researchgate.net
Benzoic Acid Derivatives Corticiolic Acid Fungi (Hapalopilus mutans), Plants (Lysimachia japonica) Selective inhibitor of PTP1B (anti-diabetic target), inhibits Na+/K+-ATPase. nih.govresearchgate.net
Sulfate (B86663) Derivatives 1-sulfate-3-myristoyl-5-pentadecylbenzene (MSAR) Semi-synthetic Hemolytic activity, membrane interactions. nih.govresearchgate.net

Vii. Conclusion and Future Research Directions

Emerging Research Areas and Unexplored Facets

Future research is expected to delve deeper into the nuanced physicochemical properties of pentadecylbenzene (B1583746) and its derivatives. A key area of interest lies in its behavior at interfaces and in solution, which could lead to the development of novel surfactants and emulsifiers with tailored properties. ontosight.ai The long alkyl chain influences its interactions in non-polar environments, suggesting potential applications in forming micelles and enhancing the solubility of other hydrophobic compounds. solubilityofthings.com

Furthermore, the study of its pyrolysis and degradation pathways is crucial for understanding its environmental impact and for developing more effective remediation strategies. solubilityofthings.compsu.edu The atmospheric half-life of vapor-phase n-pentadecylbenzene is estimated to be around 16 hours, degrading through reactions with hydroxyl radicals. nih.gov However, its behavior and persistence in soil and water, where it is expected to be immobile due to its high log Koc value, require further investigation. nih.gov

The potential of this compound as a biomarker is another promising, yet underexplored, research avenue. earthdoc.org Its detection in certain organisms, such as mollusks, suggests it could serve as an indicator for the consumption of specific foods. Additionally, its presence in crude oils and sedimentary rocks indicates its potential as a source and maturity indicator in petroleum geology, complementing traditional biomarkers like hopanes and steranes. earthdoc.org

Interdisciplinary Research Opportunities

The unique properties of this compound create a fertile ground for interdisciplinary collaboration. In materials science, its incorporation into polymers could enhance flexibility and processability. vulcanchem.comresearchgate.net For instance, polyimides with pendent pentadecyl chains have shown improved solubility in organic solvents while maintaining thermal stability. vulcanchem.comresearchgate.net This opens up possibilities for creating new high-performance polymers with tailored properties for a range of applications. google.comresearchgate.net

In the field of nanotechnology, the self-assembly properties of this compound derivatives could be harnessed to create novel nanomaterials. solubilityofthings.com Its amphiphilic nature, particularly in functionalized forms like 4-pentadecylbenzene-1,2-diol, suggests potential use in the synthesis of complex organic molecules and functional materials. lookchem.com

Collaboration between chemists and environmental scientists is essential to fully understand the ecological footprint of this compound. solubilityofthings.com This includes studying its biodegradation pathways and its potential for bioaccumulation in various ecosystems. nih.gov Such research is vital for ensuring the environmentally responsible use of this compound.

Industrial Relevance and Sustainable Chemistry Outlook

From an industrial standpoint, this compound and its derivatives hold significant promise, particularly in the context of sustainable chemistry. A major area of development is its use as a building block for bio-based surfactants and polymers. mdpi.comrsc.org The synthesis of this compound from renewable resources, such as Cashew Nut Shell Liquid (CNSL), presents an economically and environmentally attractive alternative to petroleum-based feedstocks. google.comgoogle.com

The development of green synthesis routes for this compound and its functionalized analogues is a key focus. This includes exploring non-phosgene methods for producing related diisocyanates for polyurethanes and utilizing more environmentally friendly solvents and catalysts. mdpi.comperstorp.comacs.org For example, the synthesis of 1-bromo-4-(4′-bromophenoxy)-2-pentadecyl benzene (B151609) from CNSL offers a pathway to new monomers for high-performance polymers. google.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Pentadecylbenzene, and how can purity be optimized for experimental reproducibility?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation, where benzene reacts with a pentadecyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). To optimize purity, researchers should employ fractional distillation followed by recrystallization in non-polar solvents. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and high-performance liquid chromatography (HPLC) for non-volatile residues . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with integration ratios ensuring stoichiometric accuracy .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C-H stretching in aromatic and aliphatic regions). High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. For chromatographic analysis, reverse-phase HPLC with UV detection (λ = 254 nm) resolves this compound from alkylbenzene derivatives. Differential scanning calorimetry (DSC) can further assess thermal behavior, such as melting points and phase transitions .

Q. How does the solubility of this compound in organic solvents influence its application in surfactant studies?

  • Methodological Answer : Solubility profiles in solvents like hexane, toluene, and ethanol are determined via gravimetric analysis. Researchers should prepare saturated solutions at controlled temperatures (e.g., 25°C and 50°C), filter undissolved material, and evaporate the solvent to calculate solubility limits. These data inform micelle formation studies in surfactant research, where critical micelle concentration (CMC) is measured using surface tension or conductivity assays .

Advanced Research Questions

Q. What are the thermodynamic stability profiles of this compound under oxidative and hydrolytic conditions?

  • Methodological Answer : Accelerated stability testing involves exposing the compound to elevated temperatures (40–80°C) and controlled humidity (75% RH) for 4–12 weeks. Oxidative degradation is monitored via peroxide value assays, while hydrolytic stability is assessed using pH-adjusted aqueous solutions. Gas chromatography (GC) quantifies degradation products like benzaldehyde or shorter-chain alkylbenzenes. Computational models (e.g., density functional theory) predict reaction pathways and activation energies for degradation .

Q. How do structural modifications (e.g., branching or fluorination) of the pentadecyl chain affect the compound’s mesophase behavior in liquid crystal applications?

  • Methodological Answer : Introduce branching via Grignard reactions or fluorination using perfluoroalkyl iodides. Mesophase transitions are analyzed using polarized optical microscopy (POM) and X-ray diffraction (XRD). Differential scanning calorimetry (DSC) measures transition temperatures, while dynamic mechanical analysis (DMA) evaluates viscoelastic properties. Comparative studies should isolate variables (e.g., chain length vs. substituent polarity) to clarify structure-property relationships .

Q. What contradictions exist in the literature regarding the environmental persistence of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in biodegradation rates (e.g., soil vs. aquatic systems) may arise from variations in microbial communities or experimental conditions (pH, temperature). Meta-analyses of existing data can identify confounding variables. Controlled microcosm studies with standardized OECD guidelines (e.g., Test 301F for ready biodegradability) are recommended. Isotopic labeling (¹⁴C-Pentadecylbenzene) enables precise tracking of mineralization pathways .

Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novelty in surfactant or liquid crystal research), Novel (addressing gaps in degradation pathways), Ethical (safe handling of halogenated derivatives), and Relevant (applications in green chemistry) .
  • Data Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to harmonize datasets, followed by sensitivity analyses to test robustness of conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.